Acetic acid bismuth(III) salt, Bismuth triacetate

Description

Properties

Molecular Formula |

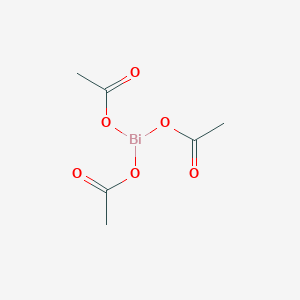

C6H9BiO6 |

|---|---|

Molecular Weight |

386.11 g/mol |

IUPAC Name |

diacetyloxybismuthanyl acetate |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI Key |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)O[Bi](OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth(III) acetate can be synthesized through the reaction of bismuth oxide (Bi₂O₃) with acetic acid (CH₃COOH). The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The general reaction is as follows: [ \text{Bi}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Bi(O}_2\text{CCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of bismuth(III) acetate involves similar reaction conditions but on a larger scale. The process ensures high purity and yield by controlling the reaction temperature, concentration of reactants, and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Bismuth(III) acetate hydrolyzes in water to form basic bismuth acetate and acetic acid: [ \text{Bi(O}_2\text{CCH}_3\text{)}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCH}_3\text{COO} + 2 \text{CH}_3\text{COOH} ]

Complex Formation: Bismuth(III) acetate forms strong complexes with natural organic matter, such as fulvic acid, resulting in unique structural stability.

Precipitation: In the presence of aqueous ammonia, bismuth(III) acetate precipitates as bismuth hydroxide: [ \text{Bi}^{3+} + 3 \text{NH}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Bi(OH)}_3 + 3 \text{NH}_4^+ ]

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Aqueous Ammonia: For precipitation reactions.

Organic Matter: For complex formation.

Major Products:

Basic Bismuth Acetate: Formed during hydrolysis.

Bismuth Hydroxide: Formed during precipitation with ammonia.

Scientific Research Applications

Organic Synthesis

Bismuth triacetate is recognized for its role as a catalyst in organic reactions. Its applications include:

- Carbon-Carbon Bond Formation : Bismuth triacetate facilitates the acylation of aromatic compounds, leading to the formation of carbon-carbon bonds. For instance, it has been used effectively in Friedel-Crafts acylation reactions, demonstrating its efficiency compared to traditional Lewis acids like aluminum chloride .

- Carbon-Heteroatom Bond Formation : The compound is instrumental in synthesizing carbon-heteroatom bonds. It has been utilized in methodologies for N-derivatization and the cleavage of various organic substrates, showcasing its versatility in organic transformations .

- Oxidation Reactions : Bismuth triacetate serves as a mild oxidizing agent in several organic reactions, allowing for selective oxidation without harsh conditions .

Table 1: Summary of Organic Reactions Catalyzed by Bismuth Triacetate

Medicinal Applications

Bismuth compounds, including bismuth triacetate, have been extensively studied for their medicinal properties:

- Antimicrobial Activity : Bismuth triacetate exhibits significant antibacterial effects against various pathogens, including Helicobacter pylori, which is linked to gastric ulcers. It has been shown to enhance the efficacy of antibiotics when used in combination therapies .

- Antitumor Properties : Research indicates that bismuth compounds can induce apoptosis in cancer cells. For example, studies have demonstrated that bismuth triacetate can inhibit the NF-κB signaling pathway and modulate cancer-related genes, suggesting potential applications in cancer therapy .

- Toxicity and Safety : While bismuth compounds are generally considered low in toxicity, there are cases where excessive use has led to neurotoxicity and renal failure. Monitoring and appropriate dosing are crucial for safe therapeutic applications .

Table 2: Medicinal Applications of Bismuth Triacetate

Case Studies

Several studies highlight the effectiveness of bismuth triacetate in practical applications:

- Study on Antimicrobial Efficacy : A clinical trial involving patients with H. pylori infections demonstrated that combining bismuth triacetate with standard antibiotic regimens significantly improved eradication rates compared to antibiotics alone .

- Cancer Research : In vitro studies on MCF-7 breast cancer cells showed that treatment with bismuth triacetate led to increased apoptosis rates and downregulation of anti-apoptotic proteins, indicating its potential as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of bismuth(III) acetate involves its ability to form strong complexes with organic matter and its hydrolysis to form basic bismuth acetate. The stereochemically active lone pair of electrons on the bismuth atom occupies a significant portion of the coordination sphere, influencing its reactivity and interactions . Bismuth(III) acetate can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase .

Comparison with Similar Compounds

Comparison with Similar Bismuth(III) Salts

Key Compounds for Comparison

Detailed Analysis of Key Differences

Chemical Reactivity and Stability :

- Bismuth Triacetate : Hydrolyzes in water, limiting its use in aqueous systems but advantageous in controlled organic reactions .

- Bismuth Nitrate: Hygroscopic and decomposes upon heating, releasing NO₃⁻ ions for redox reactions .

- Bismuth Oxide : Thermally stable (melting point >800°C), making it suitable for high-temperature applications like ceramics .

Research Findings and Technological Relevance

Emerging Trends with Other Bismuth Salts

- Bismuth Oxide : Research focuses on its polymorphs (α, β, γ-Bi₂O₃) for use in fuel cells and oxygen sensors .

Biological Activity

Acetic acid bismuth(III) salt, commonly known as bismuth triacetate, is a coordination compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, and anti-virulence properties, supported by recent research findings and case studies.

Chemical Structure and Properties

Bismuth triacetate is characterized by its coordination of bismuth ions with acetate ligands. Its molecular formula is , and it is known for its low toxicity and high stability in biological systems.

Antibacterial Activity

Bismuth compounds, including bismuth triacetate, have demonstrated significant antibacterial properties against various pathogens. Key findings include:

- Helicobacter pylori Inhibition : Bismuth triacetate has shown efficacy against H. pylori, a bacterium associated with gastric ulcers. Studies indicate that it disrupts several metabolic pathways essential for bacterial growth, including the downregulation of virulence factors like CagA and VacA .

- Minimum Inhibitory Concentration (MIC) : Recent investigations report MIC values for bismuth complexes against H. pylori ranging from 8 to 12.5 µg/mL, showcasing its potential as an effective antimicrobial agent .

Table 1: Antibacterial Efficacy of Bismuth Compounds

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| H. pylori | 8 - 12.5 | |

| Staphylococcus aureus | 0.63 - 1.25 | |

| Escherichia coli | 2.5 - 5 | |

| Pseudomonas aeruginosa | 2.5 - 5 |

Anti-Virulence Properties

Bismuth triacetate exhibits anti-virulence activity by inhibiting biofilm formation and intercellular communication among bacteria:

- Biofilm Inhibition : Research indicates that bismuth complexes significantly reduce biofilm biomass in pathogens such as E. coli and Staphylococcus aureus, with reductions ranging from 30% to over 55% depending on the concentration used .

- Quorum Sensing Interference : The compound has been shown to inhibit quorum sensing in Chromobacterium violaceum, evidenced by decreased violacein production .

Table 2: Biofilm Formation Inhibition

| Bacteria | Biomass Reduction (%) | Concentration (mM) | Reference |

|---|---|---|---|

| E. coli O157:H7 | 30.1 - 57.1 | 0.25 - 1 | |

| Staphylococcus aureus | 37.8 - 55.5 | 0.25 - 1 | |

| Listeria monocytogenes | Up to 100 | Variable |

Case Studies

Several clinical and experimental studies have highlighted the effectiveness of bismuth compounds in treating infections:

- Clinical Trials : In a study involving patients with peptic ulcers, bismuth compounds showed significant improvement in healing rates compared to controls .

- Animal Models : Experiments conducted on mice demonstrated that bismuth triacetate could reduce bacterial load significantly without causing observable toxicity at therapeutic doses .

The biological activity of bismuth triacetate can be attributed to several mechanisms:

- Disruption of Metabolic Pathways : Bismuth ions interfere with critical bacterial enzymes involved in respiration and metabolism, leading to impaired growth and survival .

- Immune Modulation : Some studies suggest that bismuth may enhance the host immune response against infections, although further research is needed to elucidate these pathways .

Q & A

Q. What are the optimal synthesis and characterization methods for high-purity bismuth triacetate in academic research?

Bismuth triacetate is typically synthesized via direct reaction of bismuth oxide (Bi₂O₃) with glacial acetic acid under reflux, yielding ≥99.99% purity when trace metal impurities are minimized . Characterization involves:

- XRD to confirm crystallinity and phase purity.

- Elemental analysis (e.g., ICP-MS) to verify Bi content and detect trace metals.

- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition observed near 250°C .

- FT-IR to identify acetate ligand coordination modes (e.g., symmetric/asymmetric stretching at ~1440 cm⁻¹ and ~1550 cm⁻¹) .

Q. How is bismuth triacetate employed as a catalyst in oxidation reactions, and what are its limitations?

Bismuth triacetate acts as a mild oxidant in converting acyloins (e.g., benzoin) to 1,2-diketones (e.g., benzil) at 100°C in acetic acid, producing elemental bismuth as a byproduct . Key protocols include:

- Substrate-to-catalyst ratio : 1:1 molar ratio for optimal yield.

- Solvent : Acetic acid alone or with 2-ethoxyethanol for sensitive substrates like pyridoin .

- Limitations : Fails to oxidize primary alcohols and shows variable success with heterocyclic acyloins (e.g., furoin yields no furil under standard conditions) .

Advanced Research Questions

Q. How do stoichiometric discrepancies in bismuth triacetate-mediated acetylations challenge proposed reaction mechanisms?

Reactions with formanilide (2:1 substrate-to-catalyst ratio) yield 83% acetanilide, exceeding the 75% theoretical maximum predicted by a mechanism involving formyl group oxidation followed by acetylation . This suggests:

Q. Why does bismuth triacetate exhibit variable reactivity with amides and esters, and how can reaction conditions be optimized?

Reactivity depends on substrate steric/electronic properties:

- Amides : Formanilide reacts readily (71% yield), while propionanilide forms mixed products due to competing pathways .

- Esters : Formates decompose to acetates at 200°C, but propionate esters require harsher conditions. Optimization strategies :

- Temperature modulation : 150–200°C for selective acetylation .

- Additives : Copper(II) acetate (0.1 equiv.) accelerates benzoin oxidation by enhancing Bi(III)/Bi(0) redox cycling .

Q. How does bismuth triacetate compare to other bismuth(III) salts (e.g., BiCl₃, Bi(NO₃)₃) in organic synthesis?

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the efficacy of bismuth triacetate in oxidizing heterocyclic acyloins?

Pyridoin and furoin oxidation fails under standard Bi(OAc)₃ conditions but succeeds with Bi(NO₃)₃/Cu(OAc)₂ . Proposed reasons:

- Electronic effects : Electron-deficient heterocycles resist Bi(III)-mediated oxidation.

- Redox potential : Bi(NO₃)₃ provides a stronger oxidizing environment (E° ~1.0 V vs. Bi(OAc)₃ at ~0.5 V).

- Experimental validation : Cyclic voltammetry to compare redox profiles of Bi salts .

Methodological Recommendations

Q. What precautions are critical when handling bismuth triacetate in high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.